molecular formula C19H35N2NaO3 B13770637 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt CAS No. 61901-02-8

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt

Cat. No.: B13770637
CAS No.: 61901-02-8
M. Wt: 362.5 g/mol
InChI Key: WMHNQWNEMSMZOX-UHFFFAOYSA-M
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Description

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt (CAS 272-563-2) is an amphoteric surfactant with the molecular formula C₁₅H₂₇N₂NaO₃ and an average molecular weight of 306.38 g/mol . Structurally, it comprises a 4,5-dihydroimidazoline ring substituted with a long-chain undecyl group (C₁₁H₂₃) at the 2-position and a carboxyethoxyethyl moiety at the 1-position. The sodium counterion enhances its water solubility, making it suitable for applications in personal care products (e.g., shampoos, conditioners) and industrial formulations (e.g., corrosion inhibitors, emulsifiers) .

The compound is synthesized via the reaction of 1-(2-hydroxyethyl)-2-undecyl-2-imidazoline with sodium acrylate, followed by neutralization . Its amphoteric nature allows it to function as a cationic surfactant in acidic conditions and an anionic surfactant in alkaline environments, providing broad compatibility with other surfactants .

Properties

CAS No.

61901-02-8

Molecular Formula

C19H35N2NaO3

Molecular Weight

362.5 g/mol

IUPAC Name

sodium;3-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate

InChI

InChI=1S/C19H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-18-20-13-14-21(18)15-17-24-16-12-19(22)23;/h2-17H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

WMHNQWNEMSMZOX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Basic Chemistry of Imidazoline Formation

Imidazolines are typically synthesized by the condensation of fatty acids or their derivatives with polyamines such as diethylenetriamine (DETA). The process involves:

  • Amidation : Reaction of fatty acid with the amine to form amido amines.
  • Ring Closure : Heating the amido amine induces cyclization to form the imidazoline ring, typically at temperatures between 350°F to 450°F (177°C to 232°C).
  • Quaternization (if applicable) : Introduction of quaternary ammonium groups by reaction with alkylating agents like dimethyl sulfate to form imidazolinium salts.

Structural Substitutions

  • Position 1 of the imidazoline ring is often substituted with an aminoethyl chain.
  • Position 2 carries a long alkyl chain (undecyl in this case).
  • Position 3 may have a methyl or other substituents.

Specific Preparation Methods of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline Sodium Salt

Starting Materials

Stepwise Synthesis

  • Condensation of Undecylic Acid with DETA
    The fatty acid is reacted with diethylenetriamine under controlled heating to form an amido amine intermediate. This step is carried out under reduced pressure to remove water formed during amidation.

  • Ring Closure to Form Imidazoline
    The amido amine is heated between 350°F to 450°F to induce cyclization, forming the 2-undecyl-2-imidazoline ring structure.

  • Introduction of Carboxyethoxyethyl Substituent
    The imidazoline intermediate undergoes alkylation with a reagent such as 2-(2-chloroethoxy)acetic acid or its sodium salt to graft the carboxyethoxyethyl group onto the nitrogen at position 1 of the ring. This step is typically performed in a polar solvent like methanol under mild conditions.

  • Neutralization and Salt Formation
    The free acid groups are neutralized with sodium hydroxide or sodium methylate to form the sodium salt of the carboxyethoxyethyl imidazoline derivative.

  • Purification
    The final product is purified by distillation under reduced pressure or crystallization, depending on the physical properties.

Reaction Conditions and Optimization

Step Conditions Notes
Amidation 150–200°C, reduced pressure Water removal critical for yield
Ring Closure 350–450°F (177–232°C) Ensures cyclization without decomposition
Alkylation (carboxyethoxyethyl group) Room temperature to 60°C, polar solvent Slow addition of alkylating agent avoids side reactions
Neutralization Ambient temperature, aqueous base Sodium hydroxide or sodium methylate
Purification Vacuum distillation or crystallization Purity >90% achievable

Research Findings and Analytical Data

Yield and Purity

  • Yields of imidazoline intermediates typically reach 85% under optimized conditions.
  • Purity of the final sodium salt product is generally above 90%, confirmed by chromatographic and spectroscopic methods.

Characterization

Summary Table of Preparation Method

Stage Reagents/Conditions Product/Intermediate Yield (%) Remarks
1. Amidation Undecylic acid + DETA, 150–200°C Amido amine intermediate ~90 Water removal under reduced pressure
2. Ring Closure Heat to 350–450°F 2-Undecyl-2-imidazoline ~85 Cyclization step
3. Alkylation 2-(2-chloroethoxy)acetic acid, MeOH 1-(Carboxyethoxyethyl)-imidazoline ~80 Controlled addition, mild temp
4. Neutralization NaOH or sodium methylate, aqueous Sodium salt of imidazoline Quantitative Salt formation, pH control
5. Purification Vacuum distillation/crystallization Pure this compound >90 purity Final product ready for application

Chemical Reactions Analysis

Types of Reactions

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids

    Reduction: Reduction reactions can lead to the formation of amines

    Substitution: Nucleophilic substitution reactions can occur at the imidazoline ring

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like lithium aluminum hydride or sodium borohydride

    Solvents: Polar solvents like water, ethanol, or acetonitrile

Major Products

    Oxidation: Produces carboxylic acids and other oxidized derivatives

    Reduction: Leads to the formation of primary or secondary amines

    Substitution: Results in various substituted imidazolines depending on the nucleophile used

Scientific Research Applications

Surfactant Applications

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt exhibits surfactant properties that make it suitable for use in cleaning and personal care products. Its amphoteric nature allows it to function effectively in various pH environments, enhancing the formulation's stability and performance.

Table 1: Surfactant Properties

PropertyValue
HLB (Hydrophilic-Lipophilic Balance)Moderate (exact value varies with formulation)
Surface Tension ReductionSignificant at low concentrations
Foaming AbilityModerate to high
CompatibilityCompatible with anionic, cationic, and nonionic surfactants

Personal Care Products

In personal care formulations, this compound can serve as a conditioning agent due to its ability to impart softness and manageability to hair and skin. Its compatibility with other ingredients makes it versatile for use in shampoos, conditioners, lotions, and creams.

Case Study: Hair Conditioning Formulation

A study evaluated the efficacy of a hair conditioner containing this compound. The results indicated improved hair softness and reduced static cling compared to formulations without this ingredient. Participants reported higher satisfaction levels regarding hair texture after using the product over a four-week period.

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as an antimicrobial agent. Its imidazoline structure may enhance interaction with biological membranes, making it a candidate for formulating drug carriers.

Table 2: Biomedical Research Insights

Study FocusFindings
Antimicrobial ActivityEffective against various bacterial strains (e.g., E. coli, S. aureus)
Drug Delivery SystemsEnhanced cellular uptake observed in vitro with specific drug formulations

Regulatory Status

The compound is listed under various chemical inventories but does not have individual approval for use as a standalone chemical in some jurisdictions. It may be utilized as part of formulations covered by group standards.

Mechanism of Action

The mechanism of action of 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. It can also interact with proteins, affecting their structure and activity. The molecular targets include:

    Lipid bilayers: Disrupting membrane integrity

    Proteins: Modifying protein conformation and function

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt with structurally related imidazoline derivatives, highlighting key differences in molecular structure, properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Properties/Applications
This compound C₁₅H₂₇N₂NaO₃ 306.38 Undecyl (C₁₁), carboxyethoxyethyl, sodium 272-563-2 High foaming, mild surfactant; used in personal care
Sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide C₁₈H₃₈N₂NaO₅ 385.49 Undecyl (C₁₁), carboxymethyl, hydroxyethyl 26837-33-2 Enhanced water solubility; used in anti-irritant formulations
Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide C₂₀H₃₆N₂Na₂O₆ 446.49 Undecyl (C₁₁), carboxymethoxyethyl, carboxymethyl 14350-97-1 Chelating agent; stabilizes metal ions in detergents
1-Ethyl-2-(2-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium ethyl sulfate C₂₆H₅₁N₂O₅S 507.75 Heptadecenyl (C₁₇), ethyl sulfate, hydroxyethyl 68938-60-3 Biodegradable; antimicrobial activity in fabric softeners
1-(2-Hydroxyethyl)-2-heptyl-2-imidazoline sodium salt C₁₂H₂₃N₂NaO₂ 258.31 Heptyl (C₇), hydroxyethyl 70740-21-5 Low toxicity; used in mild cleansers and baby products

Structural and Functional Insights

Alkyl Chain Length :

  • The undecyl (C₁₁) group in the target compound provides stronger hydrophobic interactions compared to heptyl (C₇) derivatives, enhancing its surfactant efficiency in oil-in-water emulsions .
  • Compounds with unsaturated chains (e.g., heptadecenyl in CAS 68938-60-3) exhibit higher biodegradability but lower thermal stability .

Functional Groups :

  • Carboxyethoxyethyl and carboxymethyl groups improve water solubility and enable pH-dependent charge reversal, critical for rinse-off products .
  • Ethyl sulfate groups (e.g., CAS 68938-60-3) introduce anionic character, enhancing compatibility with cationic surfactants .

Counterion Effects :

  • Sodium salts generally exhibit higher solubility in aqueous systems compared to potassium or ammonium salts, as seen in the target compound (solubility >100 g/L at 25°C) .

Biological Activity

1-(Carboxyethoxyethyl)-2-undecyl-2-imidazoline sodium salt is a compound of interest due to its potential applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C15H27N
  • Molecular Weight : 239.39 g/mol
  • Structure : The compound features an imidazoline ring, which is known for its biological activity, particularly in skin care formulations.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and aging.
  • Skin Penetration : Due to its lipophilic nature, this compound is expected to have enhanced skin permeability compared to other polar compounds, allowing for better absorption and efficacy in topical applications .
  • Aquaporin Production Enhancement : Research indicates that formulations containing this compound can enhance the expression of aquaporins in skin cells, which are vital for maintaining skin hydration and elasticity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Observation Reference
Antioxidant EffectReduces oxidative stress in vitro
Skin HydrationEnhances aquaporin expression in skin cells
Skin PenetrationHigher permeability compared to polar compounds
Anti-aging PotentialImproves skin elasticity and reduces signs of aging

Case Studies

  • Cosmetic Applications : A study demonstrated the effectiveness of formulations containing this compound in improving skin hydration and reducing fine lines. Participants reported noticeable improvements after four weeks of use.
  • Pharmaceutical Formulations : In a clinical trial assessing the compound's efficacy in wound healing, patients treated with a topical formulation showed faster recovery times compared to those receiving standard care. The enhanced aquaporin production was linked to improved moisture retention at the wound site .

Q & A

Q. Validation methods :

  • NMR spectroscopy : Confirms alkyl chain integration (δ 0.8–1.5 ppm for undecyl) and imidazoline ring protons (δ 2.5–3.5 ppm) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+Na]⁺ adducts) .

What are the key physicochemical properties of this compound, and how do they influence its stability in aqueous formulations?

Basic Research Question
Methodological Answer:
The compound’s amphiphilic structure (hydrophobic undecyl chain + hydrophilic carboxyethoxyethyl/sodium groups) governs:

  • Solubility : High water solubility due to ionic sodium group; critical micelle concentration (CMC) can be measured via surface tension assays .
  • Stability : Resistance to hydrolysis at neutral pH (pH 6–8), validated by pH-stability studies using HPLC .
  • Thermal stability : Decomposition >200°C (TGA/DSC), making it suitable for high-temperature applications .

Q. Experimental design :

  • Accelerated stability testing : Incubate aqueous solutions at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

How does this compound interact with biological membranes, and what experimental models are used to study its pharmacological potential?

Advanced Research Question
Methodological Answer:
The amphiphilic structure enables membrane fluidity modulation, studied via:

  • Liposome assays : Fluorescence anisotropy using DPH probes to quantify membrane rigidity changes .
  • Cellular uptake : Radiolabeled (³H or ¹⁴C) compound incubated with cell lines (e.g., Caco-2); measure intracellular concentration via scintillation counting .
  • In vivo models : Streptozotocin-induced diabetic rats for glucose tolerance tests (e.g., 100 µmol/kg dose, intraperitoneal administration) to assess insulin secretion modulation .

Q. Data contradiction analysis :

  • Discrepancies in receptor binding (e.g., α₂-adrenoceptor vs. imidazoline I1/I2 sites) require competitive radioligand assays (³H-clonidine for α₂, ³H-idazoxan for I1/I2) .

What structure-activity relationships (SARs) govern its surfactant or pharmacological efficacy?

Advanced Research Question
Methodological Answer:
SAR studies focus on:

  • Alkyl chain length : Longer chains (e.g., undecyl vs. octyl) enhance hydrophobic interactions, measured via CMC reduction .
  • Substituent polarity : Carboxyethoxyethyl groups improve water solubility but reduce membrane permeability compared to non-ionic analogs .
  • Sodium counterion : Enhances solubility vs. potassium or ammonium salts, validated by conductivity measurements .

Q. Computational modeling :

  • Molecular dynamics simulations (e.g., GROMACS) to predict micelle formation or membrane insertion energetics .

Can this compound serve as a functional ionic liquid in material science applications?

Advanced Research Question
Methodological Answer:
Its ionic nature and thermal stability make it suitable for:

  • Green solvent applications : Assessed via Kamlet-Taft parameters (polarity, hydrogen-bonding) using solvatochromic dyes .
  • Electrochemical stability : Cyclic voltammetry in aqueous/organic electrolytes to determine redox tolerance (e.g., ±2 V vs. Ag/AgCl) .

Q. Synthetic optimization :

  • Co-solvent systems (e.g., ethanol/water) to improve crystallinity for X-ray diffraction studies .

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